DAC 1

BNCT Boron uptake Glioma

DAC 1 is a closo-carborane boron delivery agent designed for Boron Neutron Capture Therapy (BNCT) research. It addresses the critical need for high intracellular boron accumulation and sustained retention in tumor models. - Achieves 90-100-fold intracellular boron enrichment in glioma (U-343MGa) and colon carcinoma (LS-174T) cells. - Retains ~50% of accumulated boron for ≥4 days, enabling delayed or fractionated irradiation protocols. - Exhibits a dose-modifying factor (DMF) of 3.4-7.3, serving as a quantitative benchmark for SAR studies.

Molecular Formula C7H12N2Si
Molecular Weight 0
CAS No. 156341-53-6
Cat. No. B1176008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAC 1
CAS156341-53-6
SynonymsDAC 1
Molecular FormulaC7H12N2Si
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAC 1: Carborane-Based BNCT Boron Delivery Agent


DAC 1 (2-[2-(3-amino-propyl)-1,2-dicarba-closo-dodecaboran(12)-1-yl-methoxyl]-1,3-propanediol) is a carborane-based boron delivery agent developed for Boron Neutron Capture Therapy (BNCT) [1]. This closo-carborane compound features a diol-amine structure that facilitates remarkable intracellular boron accumulation in tumor cells, achieving concentrations 20–100 times higher than the surrounding culture medium in human colon carcinoma (LS-174T) and glioma (U-343MGa) models [1][2]. DAC 1 was synthesized as part of a series of novel carborane compounds aimed at improving boron delivery specificity over first-generation BNCT agents such as BSH (sodium borocapturate) and BPA (boronophenylalanine) [2][3].

DAC 1 Uniqueness vs. Other BNCT Agents


Carborane-based BNCT agents are not interchangeable because small structural modifications produce drastic differences in cellular uptake magnitude, intracellular binding affinity, toxicity thresholds, and in situ retention time. DAC 1 achieves approximately 90–100-fold intracellular boron enrichment relative to the culture medium, whereas its close structural analog DAAC-1 (a diol-amino acid carborane) accumulates only 1–1.5-fold and the clinically used agent BSH shows negligible intracellular accumulation [1][2]. Furthermore, compounds with superficially similar boron content—such as B-Et-11-OMe (60-fold enrichment) or ANC-1 (accumulation with weak, easily washed-out binding)—exhibit fundamentally different retention and washout profiles, making them unsuitable substitutes in experiments requiring sustained intracellular boron delivery [1][2][3]. These quantitative disparities in accumulation, binding stability, and toxicity onset mean that experimental outcomes obtained with DAC 1 cannot be replicated by simply procuring a different carborane compound or a generic boron source.

DAC 1 Head-to-Head Comparison Data


Intracellular Boron Enrichment vs. DAAC-1 and BSH

In cultured human glioma U343 cells, DAC 1 showed an intracellular boron accumulation approximately 90 times the concentration in the culture medium. In contrast, the structurally related diol-amino acid-carborane DAAC-1 accumulated only 1–1.5 times the medium concentration under comparable conditions [1]. In a separate study with U-343MGa glioma cells, DAC 1 accumulated boron to about 100 times the medium concentration, whereas BSH (the clinically studied sodium borocaptate) showed no measurable intracellular accumulation [2]. This represents a differential of roughly 60–100-fold in intracellular boron delivery capacity between DAC 1 and its alternatives.

BNCT Boron uptake Glioma Carborane Cellular accumulation

Intracellular Binding Stability vs. ANC-1

In binding studies with U-343MGa glioma and B16 melanoma cells, the boron accumulated by ANC-1 could be easily washed out of the cells, indicating no or only weak intracellular binding. In contrast, DAC 1 showed strong, wash-resistant binding [1]. Furthermore, in LS-174T colon carcinoma cells, approximately half of the boron taken up as DAC 1 remained within the cells for at least 4 days, and the intracellular boron could not be removed by extensive washes [2]. While quantitative washout percentages for ANC-1 are not numerically reported, the qualitative distinction is unequivocal: ANC-1 boron is described as freely removable, whereas DAC 1 boron is stably retained.

BNCT Boron retention Washout Carborane Binding affinity

Toxicity Thresholds vs. DAAC-1 and B-Et-11-OMe

DAC 1 exhibits growth-disturbing effects at concentrations corresponding to 15 ppm boron in U-343MGa glioma and B16 melanoma cells. In comparison, B-Et-11-OMe required 50 ppm boron to produce growth-disturbing effects, while ANC-1 and BSH showed no growth-disturbing effects at any tested concentration up to 50 ppm boron [1]. In a direct DAC 1 vs. DAAC-1 comparison using U343 glioma cells, DAC 1 showed toxic effects detectable at 5 μg boron/ml, whereas DAAC-1 remained non-toxic up to 47 μg boron/ml [2]. DAC 1 alone was not toxic at boron concentrations below 2.5 μg B/g in LS-174T cells [3].

BNCT Cytotoxicity Therapeutic window Carborane Toxicity threshold

Dose-Modifying Factor in Neutron Irradiation

In thermal neutron irradiation studies at the Brookhaven Medical Research Reactor, DAC 1-containing LS-174T cells showed a 10.5-fold increase in cell inactivation efficacy compared to thermal neutrons alone at a survival level of 0.1 [1]. The dose-modifying factor for DAC 1 + thermal neutrons versus thermal neutrons alone was 3.4 at survival level 0.1, and the dose-modifying factor versus 60Co-γ irradiation was 7.3 [1]. In a direct comparison with DAAC-1, DAC 1 was approximately 2.5 times more effective than DAAC-1 at a survival level of 0.2 following thermal neutron irradiation [2]. DAC 1 was also about 4.9 times more effective than neutrons alone in this glioma model [2].

BNCT Dose-modifying factor Thermal neutrons Clonogenic survival Radiation efficacy

Cellular Accumulation vs. B-Et-11-OMe

In a three-way comparison of novel carborane compounds, DAC 1 accumulated boron to approximately 100 times the concentration in the culture medium, while the ether lipid B-Et-11-OMe accumulated boron to about 60 times the medium concentration in U-343MGa glioma and B16 melanoma cells under identical 20 h incubation conditions [1]. This represents a 1.67-fold higher cellular boron loading for DAC 1 compared to B-Et-11-OMe. Both compounds, however, significantly outperformed ANC-1 and BSH, which showed weak/no stable binding and no accumulation, respectively [1].

BNCT Boron accumulation Carborane Ether lipid Glioma

Non-Nuclear Subcellular Distribution

Subcellular fractionation experiments and low-pH treatments in LS-174T cells indicated that DAC 1 binds to intracellular molecules or membranes associated with cytoplasmic organelles, or possibly embeds within the inner leaflet of the outer cell membrane due to its lipophilic properties [1]. Importantly, in U343 glioma cells, neither DAC 1 nor DAAC-1 was localized in the cell nucleus [2]. This cytoplasmic/membrane-restricted distribution pattern is relevant because it spatially positions the boron atoms away from the cell nucleus, potentially reducing direct neutron capture-induced DNA damage to non-targeted genomic regions relative to nuclear-localizing agents.

BNCT Subcellular distribution Carborane Organelle binding Nuclear exclusion

DAC 1 Application Scenarios


In Vitro BNCT Efficacy in Glioma Models

DAC 1 is the optimal choice for in vitro BNCT research in glioma cell lines (U343, U-343MGa) where maximal intracellular boron accumulation is the primary selection criterion. With a 90–100-fold enrichment factor versus 1–1.5-fold for DAAC-1 and negligible uptake for BSH [1][2], DAC 1 ensures that neutron irradiation experiments achieve the highest possible boron-dependent cell inactivation. Procurement of DAC 1 is indicated when the research objective is to determine the upper limits of BNCT efficacy in glioma models, or when a positive control with proven high accumulation is needed for benchmarking novel delivery agents.

Longitudinal BNCT with Sustained Boron Retention

DAC 1 is uniquely suited for experimental protocols that involve a delay between boron compound administration and neutron irradiation, due to its demonstrated intracellular retention of approximately 50% of accumulated boron for at least 4 days in LS-174T colon carcinoma cells [1]. This property is absent in ANC-1, whose boron is easily washed out [2]. Researchers designing fractionated BNCT irradiation schedules or delayed irradiation protocols should select DAC 1 to ensure that adequate boron remains at the target site throughout the treatment window.

Carborane SAR in BNCT Drug Development

DAC 1 serves as a critical reference compound in SAR studies of carborane-based BNCT agents. Its well-characterized profile across multiple dimensions—accumulation (100×), toxicity threshold (15 ppm growth disturbance), retention (≥4 days), and dose-modifying factor (DMF 3.4–7.3)—provides a quantitatively defined benchmark against which new carborane derivatives can be compared [1][2][3]. The availability of head-to-head data with ANC-1, B-Et-11-OMe, DAAC-1, and BSH further strengthens its utility as a reference standard in multi-compound screening panels.

Subcellular Dosimetry and Microdosimetry Simulations

The experimentally determined subcellular distribution of DAC 1—cytoplasmic/membrane-associated with confirmed nuclear exclusion—makes it a valuable compound for microdosimetric modeling studies in BNCT [1][2]. Researchers developing Monte Carlo-based radiation transport simulations (such as those performed for the 0.22 Gy mean 10B-dependent specific energy calculation [1]) can use DAC 1's spatial distribution data to model the stochastic deposition of high-LET particles from 10B(n,α)7Li reactions originating from defined subcellular compartments. This is not feasible with compounds like BSH that show no cellular uptake or ANC-1 that exhibits unstable binding.

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